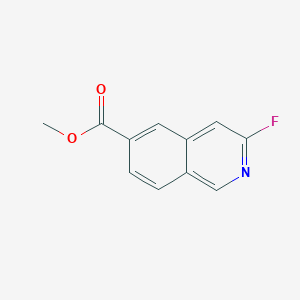

Methyl 3-fluoroisoquinoline-6-carboxylate

Description

Methyl 3-fluoroisoquinoline-6-carboxylate is a fluorinated isoquinoline derivative characterized by a fluorine atom at position 3 and a methyl ester group at position 6 of the isoquinoline scaffold. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which can modulate reactivity, bioavailability, and metabolic stability . Its molecular formula is C₁₁H₈FNO₂, with a molecular weight of 205.18 g/mol. Safety protocols emphasize handling precautions such as avoiding heat sources and ensuring proper ventilation during use .

Propriétés

IUPAC Name |

methyl 3-fluoroisoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMGGPIMYQYSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=NC=C2C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of isoquinoline derivatives using fluorinating agents such as cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods

Industrial production methods for methyl 3-fluoroisoquinoline-6-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-fluoroisoquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms of isoquinoline.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.

Applications De Recherche Scientifique

Methyl 3-fluoroisoquinoline-6-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated isoquinoline derivatives.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Mécanisme D'action

The mechanism of action of methyl 3-fluoroisoquinoline-6-carboxylate is not well-documented. like other fluorinated isoquinolines, it likely interacts with specific molecular targets and pathways in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl 3-chloroisoquinoline-6-carboxylate

- Structural Differences : Substitution of fluorine with chlorine at position 3.

- Molecular Formula: C₁₁H₈ClNO₂; Molar Mass: 221.64 g/mol.

- Storage : Room temperature, similar to the fluorinated analog .

Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate

- Structural Differences: A quinoline backbone (vs. isoquinoline) with additional substituents: chlorine at position 4, methyl at position 6, and trifluoromethyl at position 2.

- Molecular Formula: C₁₃H₉ClF₃NO₂; Molar Mass: 303.66 g/mol.

- Properties: The trifluoromethyl group enhances lipophilicity and steric bulk, which may improve binding affinity in hydrophobic enzyme pockets. Quinoline derivatives are often explored for antimicrobial applications .

Methyl 6-fluoroisoquinoline-8-carboxylate

- Structural Differences : Positional isomer of the target compound, with fluorine at position 6 and the ester at position 6.

- Molecular Formula: C₁₁H₈FNO₂; Molar Mass: 205.18 g/mol.

- Properties: Similar molecular weight but distinct regiochemistry, which can influence intermolecular interactions in drug-receptor binding. This compound is noted for high purity (≥95%) and applications in synthesizing bioactive molecules .

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Storage Conditions |

|---|---|---|---|---|

| Methyl 3-fluoroisoquinoline-6-carboxylate | C₁₁H₈FNO₂ | 205.18 | F (C3), COOMe (C6) | Room temperature |

| Methyl 3-chloroisoquinoline-6-carboxylate | C₁₁H₈ClNO₂ | 221.64 | Cl (C3), COOMe (C6) | Room temperature |

| Methyl 6-fluoroisoquinoline-8-carboxylate | C₁₁H₈FNO₂ | 205.18 | F (C6), COOMe (C8) | Not specified |

| Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate | C₁₃H₉ClF₃NO₂ | 303.66 | Cl (C4), CF₃ (C2), Me (C6), COOMe (C3) | Not specified |

Key Research Findings

- Fluorine vs. Chlorine Effects: Fluorine’s electronegativity enhances electron-deficient character in the isoquinoline ring, improving interactions with electron-rich biological targets. Chlorine, while less electronegative, may increase steric hindrance and lipophilicity, favoring membrane permeability .

- Regiochemical Impact: Methyl 6-fluoroisoquinoline-8-carboxylate’s shifted substituents demonstrate that minor structural changes can drastically alter solubility and binding kinetics, as seen in its divergent applications compared to the C3-fluorinated analog .

- Quinoline vs. Isoquinoline Scaffolds: Quinoline derivatives (e.g., compound in ) often exhibit broader antimicrobial activity due to enhanced planar rigidity, whereas isoquinolines are more common in central nervous system (CNS) drug discovery .

Activité Biologique

Methyl 3-fluoroisoquinoline-6-carboxylate is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of methyl 3-fluoroisoquinoline-6-carboxylate, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Methyl 3-fluoroisoquinoline-6-carboxylate features a fluorine atom at the third position and a carboxylate group at the sixth position of the isoquinoline ring. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for drug development.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C_11H_8FNO_2 |

| Molecular Weight | 205.19 g/mol |

| Fluorine Position | 3rd position |

| Carboxylate Group Position | 6th position |

Methyl 3-fluoroisoquinoline-6-carboxylate interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The fluorine atom increases binding affinity to proteins involved in metabolic pathways, including cytochrome P450 enzymes, which are crucial for drug metabolism.

Key Mechanisms:

- Enzyme Inhibition : Inhibits specific kinases involved in cellular signaling pathways.

- Receptor Modulation : Alters the activity of neurotransmitter receptors, potentially influencing neurological functions.

Pharmacological Effects

Research indicates that methyl 3-fluoroisoquinoline-6-carboxylate exhibits several pharmacological effects:

- Anticancer Activity : Demonstrated efficacy in inhibiting cancer cell proliferation by modulating apoptosis-related pathways.

- Neuroprotective Effects : Shown to increase cerebral blood flow and reduce vasospasm in animal models, suggesting potential use in treating cerebrovascular disorders .

- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of methyl 3-fluoroisoquinoline-6-carboxylate:

- Study on Cerebral Blood Flow : In a rat model, administration of methyl 3-fluoroisoquinoline-6-carboxylate resulted in a significant increase in middle cerebral artery blood flow (up to 29.7% at certain doses) compared to controls .

- Anticancer Activity Assessment : A study evaluated the compound's effects on various cancer cell lines, revealing IC50 values indicating potent anticancer activity through apoptosis induction.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 3-fluoroisoquinoline-6-carboxylate, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| Methyl 6-fluoroisoquinoline-3-carboxylate | Antimicrobial and anticancer | Fluorine at the sixth position |

| Methyl 7-fluoroisoquinoline-6-carboxylate | Neuroprotective effects | Fluorine at the seventh position |

| Methyl isoquinoline-6-carboxylate | General cytotoxicity | Non-fluorinated; serves as a baseline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.